tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amino group, and a naphthyridine core
Preparation Methods
The synthesis of tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multiple steps, including the protection of amino groups, esterification, and coupling reactions. One common method involves the use of tert-butyl pyrocarbonate for the protection of amino acids . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The naphthyridine core can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group can be deprotected to reveal the active amine, which can then participate in various biochemical pathways. The naphthyridine core may also interact with nucleic acids or proteins, influencing their function .
Comparison with Similar Compounds
Similar compounds include other tert-butyl esters and benzyloxycarbonyl-protected amino acids. For example:
tert-Butyl (S)-7-(3-(4-(2-amino-3-methoxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: Lacks the benzyloxycarbonyl protection, making it more reactive.
tert-Butyl (S)-7-(3-(4-(2-(((benzyloxy)carbonyl)amino)-3-hydroxy-3-oxopropyl)phenoxy)propyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate:
This compound’s unique combination of functional groups and structural features makes it a valuable tool in various fields of research and industry.
Properties
Molecular Formula |
C34H41N3O7 |
---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
tert-butyl 7-[3-[4-[(2S)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C34H41N3O7/c1-34(2,3)44-33(40)37-20-8-12-26-16-17-27(35-30(26)37)13-9-21-42-28-18-14-24(15-19-28)22-29(31(38)41-4)36-32(39)43-23-25-10-6-5-7-11-25/h5-7,10-11,14-19,29H,8-9,12-13,20-23H2,1-4H3,(H,36,39)/t29-/m0/s1 |
InChI Key |
MCADJMZBGJKPHM-LJAQVGFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCOC3=CC=C(C=C3)C[C@@H](C(=O)OC)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCOC3=CC=C(C=C3)CC(C(=O)OC)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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